molecular formula C10H19ClN2O2 B14781515 (3-Aminopyrrolidin-1-yl)-(oxan-4-yl)methanone;hydrochloride

(3-Aminopyrrolidin-1-yl)-(oxan-4-yl)methanone;hydrochloride

Cat. No.: B14781515
M. Wt: 234.72 g/mol
InChI Key: BMNJYMNFGVLTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 It is a heterocyclic compound that contains both pyrrolidine and tetrahydropyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride typically involves the reaction of pyrrolidine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the pyrrolidine and tetrahydropyran rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride: The enantiomer of the compound with similar structural properties but different biological activity.

    ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: The non-hydrochloride form of the compound.

    ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone acetate: A derivative with an acetate group instead of hydrochloride.

Uniqueness

®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and tetrahydropyran rings. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-(oxan-4-yl)methanone;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8;/h8-9H,1-7,11H2;1H

InChI Key

BMNJYMNFGVLTFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)C2CCOCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.